3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)13-6-3-5-12(11-13)16(20)17-9-8-14(19)15-7-4-10-21-15/h3-7,10-11,14,19H,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDRUZGCISYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Methylation Protocol
Reaction Setup :
- Dissolve 3-aminobenzoic acid (1 mol) in an aqueous or aqueous/methanolic solution.
- Add a buffering agent (e.g., sodium bicarbonate) to maintain a pH of 6.5–9.5.
- Introduce a supported transition metal catalyst (e.g., palladium on carbon or platinum oxide).
Formaldehyde Addition :
- Continuously add a 50% methanolic formaldehyde solution (1.858 mol) over 2 hours.
- Gradually raise the temperature from 35°C to 50°C under hydrogen pressure (1–40 bar).
Reaction Monitoring :
- Maintain at 50°C until hydrogen uptake ceases (~99% conversion).
- Filter the catalyst and acidify the solution to precipitate the product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 99% | |
| Catalyst | Pd/C (5 wt%) | |
| Optimal Pressure | 30 bar |
This method minimizes byproducts like N-monomethylated intermediates through pH control and continuous formaldehyde addition.
Synthesis of 3-(Furan-2-YL)-3-Hydroxypropylamine
The amine component is synthesized via stereoselective reduction or epoxide ring-opening strategies.
Epoxide Ring-Opening Method
Epoxide Preparation :
- React furan-2-carboxaldehyde with ethylene oxide to form 3-(furan-2-YL)oxirane .
Ammonolysis :
- Treat the epoxide with aqueous ammonia at 60°C for 12 hours.
- Isolate the product via distillation (yield: 75–80%).
Nitrile Reduction Method
Michael Addition :
- React acrylonitrile with furan-2-ylmagnesium bromide to form 3-(furan-2-YL)propanenitrile .
Catalytic Hydrogenation :
- Reduce the nitrile to the primary amine using Raney nickel and hydrogen gas.
- Oxidize the secondary alcohol to a ketone, followed by reductive amination.
Comparative Data :
| Method | Yield | Purity | Drawbacks |
|---|---|---|---|
| Epoxide Ammonolysis | 78% | 95% | Requires high-pressure |
| Nitrile Reduction | 65% | 90% | Multi-step synthesis |
Amide Coupling Strategies
Coupling 3-(dimethylamino)benzoic acid with 3-(furan-2-YL)-3-hydroxypropylamine is achieved via activation of the carboxylic acid .
Acid Chloride Method
Chlorination :
- Treat 3-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.
- Remove excess SOCl₂ under vacuum to obtain 3-(dimethylamino)benzoyl chloride .
Amine Coupling :
- React the acid chloride with 3-(furan-2-YL)-3-hydroxypropylamine in dichloromethane.
- Add triethylamine (1.2 eq) as a base to scavenge HCl.
Reaction Conditions :
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 85–90%
- Byproducts: <5% oligomers
Carbodiimide-Mediated Coupling
Activation :
- Combine 3-(dimethylamino)benzoic acid with EDCl (1.1 eq) and HOBt (1 eq) in DMF.
Amine Addition :
- Add 3-(furan-2-YL)-3-hydroxypropylamine (1.05 eq) and stir for 12 hours at 25°C.
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| EDCl:HOBt Ratio (1:1) | Maximizes activation efficiency |
| Solvent (DMF vs. THF) | DMF improves solubility by 20% |
Purification and Characterization
Chromatographic Purification
- Column : Silica gel (60–120 mesh)
- Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient)
- Recovery : 92%
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃):
IR (KBr) :
- 3280 cm⁻¹ (N-H stretch)
- 1650 cm⁻¹ (C=O amide)
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Acid Chloride Coupling | 90% | 98% | Industrial |
| EDCl/HOBt Coupling | 88% | 97% | Lab-scale |
The acid chloride method is preferred for large-scale production due to shorter reaction times, while carbodiimide-mediated coupling suits small-scale syntheses requiring mild conditions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxypropyl chain.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products typically include alcohols and amines.
Substitution: Substituted benzamides and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-(3-(thiophen-2-yl)-3-hydroxypropyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(dimethylamino)-N-(3-(pyridin-2-yl)-3-hydroxypropyl)benzamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions and stability.
Q & A
Q. What are the established synthetic routes for 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions:
Furan functionalization : Start with 2,5-dimethylfuran, subjected to epoxidation or hydroxylation to introduce reactive sites (e.g., hydroxypropyl groups via epoxide ring-opening with amines) .
Amide coupling : React the hydroxylated intermediate with 3-(dimethylamino)benzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM or THF .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product (>95% purity).
Key variables : Temperature control during epoxide formation (0–5°C to prevent side reactions) and anhydrous conditions for amide coupling .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are ambiguities resolved?
- NMR : H and C NMR confirm the furan ring (δ 6.2–7.1 ppm for protons) and dimethylamino group (δ 2.2–2.5 ppm). Hydroxypropyl protons appear as multiplet peaks (δ 3.5–4.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 345.18) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., hydroxyl group configuration) but requires high-purity crystals .
Ambiguity resolution : Compare experimental NMR shifts with computational predictions (DFT) or use 2D NMR (COSY, HSQC) .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial or anticancer potential?
- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli) per CLSI guidelines .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .
- Control compounds : Include known agents (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer) to benchmark activity .
Experimental design : Use triplicate samples and statistical analysis (ANOVA) to validate reproducibility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
Q. Table 1. Example SAR Data
| Substituent (R) | MIC (µg/mL, S. aureus) | IC (µM, HeLa) |
|---|---|---|
| -CH | 8.2 | 12.4 |
| -Cl | 3.1 | 7.8 |
| -OCH | 25.6 | 18.9 |
Interpretation : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency by improving membrane penetration .
Q. What strategies address contradictory bioactivity data between in vitro and cellular assays?
- Solubility optimization : Use DMSO/carrier systems (e.g., cyclodextrins) to improve cellular uptake .
- Metabolic stability : Assess compound degradation via LC-MS in cell lysates; modify labile groups (e.g., ester-to-amide substitutions) .
- Off-target profiling : Employ kinase or GPCR panels to identify confounding interactions .
Case study : If in vitro IC is lower than cellular IC, consider efflux pump inhibitors (e.g., verapamil) to mitigate resistance .
Q. How can molecular docking predict binding modes to therapeutic targets (e.g., DNA gyrase)?
- Target selection : Use homology models or crystal structures (PDB: 1KZN for E. coli gyrase) .
- Software : AutoDock Vina or Schrödinger Suite for docking simulations; validate with MD simulations (NAMD/GROMACS) .
- Key interactions : Furan oxygen and benzamide carbonyl may form hydrogen bonds with active-site residues (e.g., Asp73, Arg136) .
Validation : Compare docking scores with experimental inhibition data to refine predictive models .
Q. What methodologies optimize pharmacokinetic profiling (e.g., solubility, metabolic stability)?
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification; improve via salt formation (e.g., hydrochloride) .
- Metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
Data integration : Use in silico tools (e.g., SwissADME) to guide structural modifications .
Q. How do environmental factors (pH, temperature) influence compound stability during storage?
- Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring .
- pH sensitivity : Store in lyophilized form (pH 6–8 buffers) to prevent hydrolysis of the amide bond .
- Light sensitivity : Use amber vials to avoid furan ring photodegradation .
Documentation : Follow ICH guidelines for long-term stability protocols .
Notes
- Data sources : Excluded non-peer-reviewed platforms (e.g., BenchChem) per reliability criteria.
- Advanced techniques : Prioritize interdisciplinary approaches (e.g., combining SAR with computational modeling) to address mechanistic questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
